tert-butyl 4-(4-carbamoylpyridin-2-yl)piperazine-1-carboxylate
Overview
Description
tert-butyl 4-(4-carbamoylpyridin-2-yl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-carbamoylpyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-(4-Carbamoylpyridin-2-yl)piperazine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 4-(4-carbamoylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the Boc group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine in dichloromethane.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the carbamoyl group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
tert-butyl 4-(4-carbamoylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of tert-butyl 4-(4-carbamoylpyridin-2-yl)piperazine-1-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
- 1-N-Boc-4-(4-Carbamoylpyridin-2-yl)piperidine
- tert-butyl 4-(4-carbamoylpyridin-2-yl)piperazine-1-carboxylate hydrochloride
Comparison: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-(4-carbamoylpyridin-2-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-15(2,3)22-14(21)19-8-6-18(7-9-19)12-10-11(13(16)20)4-5-17-12/h4-5,10H,6-9H2,1-3H3,(H2,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANGWKTZPQMOGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679405 | |
Record name | tert-Butyl 4-(4-carbamoylpyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159823-86-5 | |
Record name | 1,1-Dimethylethyl 4-[4-(aminocarbonyl)-2-pyridinyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159823-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(4-carbamoylpyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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